molecular formula C27H41N9O7 B12457323 c(RGDfK)

c(RGDfK)

Cat. No.: B12457323
M. Wt: 603.7 g/mol
InChI Key: NVHPXYIRNJFKTE-UHFFFAOYSA-N
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Description

The compound cyclo(Arg-Gly-Asp-D-Phe-Lys), commonly referred to as c(RGDfK), is a cyclic pentapeptide. It is known for its high affinity and selectivity towards the integrin alphaVbeta3 receptor, which is overexpressed in various tumor cells and angiogenic blood vessels. This makes it a valuable tool in cancer research and therapy, particularly for targeting and imaging tumors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of c(RGDfK) typically involves solid-phase peptide synthesis (SPPS). The process begins with the linear assembly of the peptide on a resin, followed by cyclization to form the cyclic structure. The key steps include:

    Linear Peptide Assembly: The peptide is assembled on a solid support using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

    Cyclization: The linear peptide is cleaved from the resin and cyclized in solution. Cyclization is often achieved using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

    Purification: The cyclic peptide is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Industrial Production Methods

Industrial production of c(RGDfK) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and large-scale purification methods, such as preparative HPLC, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

c(RGDfK) primarily undergoes reactions typical of peptides, including:

    Oxidation: The methionine residue, if present, can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various coupling reagents and protecting groups are used during peptide synthesis.

Major Products

The major products formed from these reactions are typically modified peptides with altered functional groups, which can affect their binding affinity and biological activity.

Scientific Research Applications

c(RGDfK) has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in the development of integrin-targeting compounds.

    Biology: Employed in studies of cell adhesion, migration, and signaling.

    Medicine: Utilized in cancer therapy for targeted drug delivery and imaging. It is often conjugated with therapeutic agents or imaging probes to enhance their specificity for tumor cells.

    Industry: Applied in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

c(RGDfK) exerts its effects by binding to the integrin alphaVbeta3 receptor on the surface of tumor cells and angiogenic blood vessels. This binding inhibits the interaction between integrins and their natural ligands, such as fibronectin and vitronectin, thereby disrupting cell adhesion, migration, and survival. The inhibition of these processes can lead to reduced tumor growth and metastasis.

Comparison with Similar Compounds

Similar Compounds

    Cyclo(Arg-Gly-Asp-D-Phe-Val) (c(RGDfV)): Another cyclic peptide with similar integrin-binding properties.

    Cyclo(Arg-Gly-Asp-D-Tyr-Lys) (c(RGDyK)): A variant with a tyrosine residue, offering different binding characteristics.

    Cilengitide (cyclo(Arg-Gly-Asp-D-Phe-NMeVal)): A well-known integrin inhibitor used in clinical trials for cancer therapy.

Uniqueness

c(RGDfK) is unique due to its high affinity and selectivity for the integrin alphaVbeta3 receptor, making it particularly effective for targeting tumor cells and angiogenic blood vessels. Its cyclic structure provides stability and resistance to enzymatic degradation, enhancing its potential for therapeutic applications.

Properties

IUPAC Name

2-[8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41N9O7/c28-11-5-4-9-18-24(41)34-17(10-6-12-31-27(29)30)23(40)32-15-21(37)33-20(14-22(38)39)26(43)36-19(25(42)35-18)13-16-7-2-1-3-8-16/h1-3,7-8,17-20H,4-6,9-15,28H2,(H,32,40)(H,33,37)(H,34,41)(H,35,42)(H,36,43)(H,38,39)(H4,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHPXYIRNJFKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41N9O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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